molecular formula C20H15Cl2NO3S B3037361 4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene CAS No. 477869-61-7

4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene

Cat. No.: B3037361
CAS No.: 477869-61-7
M. Wt: 420.3 g/mol
InChI Key: HWVBICWEDVKKIY-UHFFFAOYSA-N
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Description

4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is a chemical compound that has garnered significant interest due to its potential applications in various fields of research and industry. This compound is known for its complex structure and diverse chemical properties, making it a subject of study in synthetic chemistry, biological research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene typically involves the reaction of 2,5-dichlorophenol with 4-methylthiophenol in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with 4-nitrobenzyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as chloroform or acetone and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research or industrial use.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The reactions often require specific conditions such as elevated temperatures or pressures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and sulfanyl groups may also contribute to its activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene
  • 4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-aminobenzene

Uniqueness

4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(2,5-dichlorophenoxy)methyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3S/c1-13-2-6-16(7-3-13)27-20-9-4-14(10-18(20)23(24)25)12-26-19-11-15(21)5-8-17(19)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVBICWEDVKKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151721
Record name 4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)thio]-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477869-61-7
Record name 4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)thio]-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477869-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,5-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)thio]-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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